![molecular formula C28H28O2 B1145962 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione CAS No. 148808-97-3](/img/structure/B1145962.png)
3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione is an organic compound characterized by its unique structure, which includes two naphthalene units connected by a double bond and substituted with tert-butyl groups
Méthodes De Préparation
The synthesis of 3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are substituted with tert-butyl groups.
Reaction Conditions: The key step involves the formation of a double bond between the two naphthalene units. This can be achieved through a coupling reaction, often facilitated by a catalyst such as palladium or nickel.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, using reagents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of high-performance polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in electron transfer processes, making it useful in redox reactions and as an antioxidant. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar compounds include other binaphthyl derivatives and tert-butyl-substituted aromatic compounds. Compared to these, 3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione is unique due to its specific substitution pattern and the presence of a double bond between the naphthalene units. This structural feature imparts distinct electronic properties, making it particularly valuable in applications requiring precise control over electronic behavior.
List of Similar Compounds
- 3,3’-Di-tert-butyl-2,2’-binaphthyl
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Propriétés
Numéro CAS |
148808-97-3 |
|---|---|
Formule moléculaire |
C28H28O2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-tert-butyl-4-(3-tert-butyl-4-oxonaphthalen-1-ylidene)naphthalen-1-one |
InChI |
InChI=1S/C28H28O2/c1-27(2,3)23-15-21(17-11-7-9-13-19(17)25(23)29)22-16-24(28(4,5)6)26(30)20-14-10-8-12-18(20)22/h7-16H,1-6H3 |
Clé InChI |
YTCVAKHNDNQNSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)C4=CC=CC=C4C1=O |
SMILES canonique |
CC(C)(C)C1=CC(=C2C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)C4=CC=CC=C4C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)

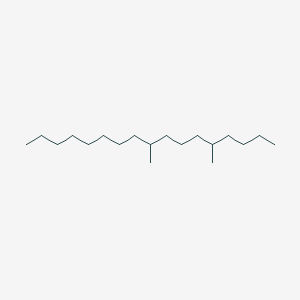

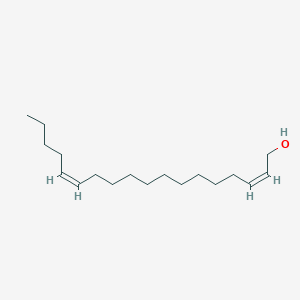

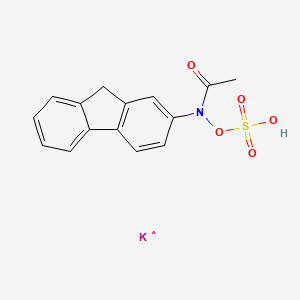
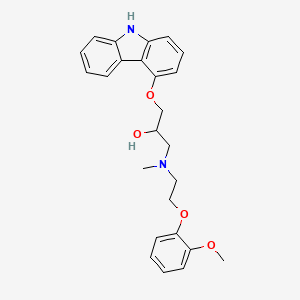
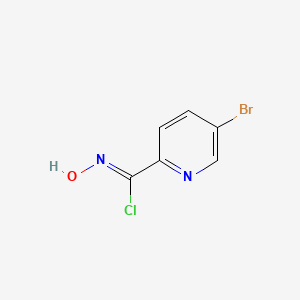
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)
